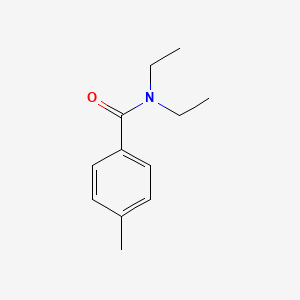

N,N-Diethyl-p-toluamide

Description

Properties

IUPAC Name |

N,N-diethyl-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-4-13(5-2)12(14)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZORFQMRDHKBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40876903 | |

| Record name | BENZAMIDE, N,N-DIETHYL-4-METHYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40876903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2728-05-4 | |

| Record name | N,N-Diethyl-4-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2728-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-p-toluamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002728054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethyl-p-toluamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BENZAMIDE, N,N-DIETHYL-4-METHYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40876903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIETHYL-P-TOLUAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8BWY8K43U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N-Diethyl-p-toluamide (DEET): An In-depth Technical Guide on its Mechanism of Action in Insects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N-Diethyl-p-toluamide (DEET) remains the gold standard for insect repellents, exhibiting broad-spectrum efficacy against a range of arthropod vectors. Despite its widespread use for over six decades, the precise molecular mechanisms underpinning its potent repellent effects have been a subject of intense scientific investigation. This technical guide synthesizes the current understanding of DEET's mechanism of action, focusing on its interactions with the insect's chemosensory systems. It is now evident that DEET employs a multi-modal strategy, targeting both the olfactory (smell) and gustatory (taste) pathways to elicit aversive behaviors in insects. This document provides a comprehensive overview of the key molecular targets, quantitative data on receptor interactions, detailed experimental protocols for studying these interactions, and visual representations of the involved signaling pathways and experimental workflows.

Core Mechanisms of DEET Action

DEET's repellent activity is not attributed to a single mode of action but rather a combination of effects on the insect's peripheral nervous system. The primary modes of action are:

-

Olfactory System Modulation: DEET significantly impacts the insect's ability to process olfactory cues. This occurs through two main mechanisms:

-

Receptor Inhibition: DEET can act as an inhibitor of Odorant Receptors (ORs) that normally detect attractant chemical cues from hosts. By binding to the OR complex, likely involving the highly conserved olfactory co-receptor (Orco), DEET can reduce or block the response of olfactory sensory neurons (OSNs) to attractants like lactic acid and 1-octen-3-ol, effectively "masking" the host's scent.[1][2]

-

Direct Receptor Activation: Conversely, certain studies have demonstrated that DEET can directly activate specific ORs and Ionotropic Receptors (IRs), leading to the firing of OSNs that signal aversion.[3][4] This suggests that insects can "smell" DEET as an unpleasant odor, triggering an avoidance response.

-

-

Gustatory System Activation: Upon direct contact, DEET acts as a potent feeding deterrent. It activates specific Gustatory Receptor Neurons (GRNs) that are tuned to aversive compounds.[5][6][7] This contact chemorepellency is mediated by a distinct set of Gustatory Receptors (GRs) and contributes significantly to preventing insect bites, even if an insect lands on a treated surface.[6]

Quantitative Data on DEET-Receptor Interactions

The following tables summarize the quantitative data from various studies on the effects of DEET on insect olfactory and gustatory receptors. These values are critical for understanding the potency and efficacy of DEET at the molecular level.

Table 1: Inhibitory Effects of DEET on Insect Odorant Receptors

| Insect Species | Receptor/Neuron | Attractant Ligand | DEET Concentration | % Inhibition | IC50 Value | Reference |

| Anopheles gambiae | cpB neuron | 1-octen-3-ol | 10% vapor | ~50% | - | [8] |

| Drosophila melanogaster | Or47a/Orco expressing oocytes | Pentyl acetate | 1 mM | ~40% | - | [1] |

| Anopheles gambiae | AgOR2/AgOrco expressing oocytes | Indole | 1 mM | ~25% | - | [9] |

| Anopheles gambiae | AgOR8/AgOrco expressing oocytes | 1-octen-3-ol | 1 mM | ~15% | - | [9] |

Table 2: Activational Effects of DEET on Insect Chemosensory Receptors

| Insect Species | Receptor/Neuron | DEET Concentration | Response Type | EC50 Value | Reference |

| Culex quinquefasciatus | CquiOR136/CquiOrco expressing oocytes | 1 mM | Current activation | - | [3] |

| Drosophila melanogaster | Gr32a, Gr33a, Gr66a mutant GRNs | 0.02% | Action potentials | <0.1% | [6] |

| Aedes aegypti | Labellar chemosensilla GRN | 10 mM | Spike frequency increase | - | [7] |

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships involved in DEET's mechanism of action.

Olfactory Signaling Pathway Modulation by DEET

Caption: DEET's dual action on insect olfactory sensory neurons.

Gustatory Signaling Pathway Activation by DEET

Caption: DEET's activation of the insect gustatory aversion pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes

This technique is used to study the function of ion channels, such as insect odorant and gustatory receptors, expressed in a heterologous system.

Workflow Diagram:

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

Protocol:

-

Oocyte Preparation: Harvest stage V-VI oocytes from an anesthetized female Xenopus laevis. Defolliculate the oocytes by incubation in a collagenase solution.

-

cRNA Microinjection: Prepare complementary RNA (cRNA) for the specific insect receptor subunits (e.g., an OR and Orco) by in vitro transcription. Inject 50 nL of the cRNA solution (at a concentration of ~1 µg/µL) into each oocyte.

-

Incubation: Incubate the injected oocytes at 16-18°C for 2-5 days in Barth's solution supplemented with antibiotics to allow for receptor expression.

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with Ringer's solution.

-

Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance of 0.5-5 MΩ). One electrode measures the membrane potential, and the other injects current.

-

Clamp the membrane potential at a holding potential of -70 mV using a two-electrode voltage-clamp amplifier.

-

Apply test compounds (DEET, odorants, or a combination) via the perfusion system.

-

Record the resulting currents using data acquisition software.

-

-

Data Analysis: Analyze the recorded currents to determine the inhibitory or activational effects of DEET. Generate dose-response curves and calculate IC50 (for inhibition) or EC50 (for activation) values.

Single-Sensillum Recording (SSR)

SSR is an in vivo electrophysiological technique used to record the activity of individual olfactory or gustatory sensory neurons housed within a single sensillum.

Protocol:

-

Insect Preparation: Anesthetize the insect (e.g., Drosophila melanogaster or Anopheles gambiae) by chilling on ice. Mount the insect in a pipette tip or on a slide with wax or double-sided tape to immobilize it, leaving the antennae or proboscis accessible.

-

Electrode Placement:

-

Insert a reference electrode (a sharpened tungsten wire) into the insect's eye or another part of the body.

-

Under a high-magnification microscope, carefully insert a recording electrode (a saline-filled glass capillary or a sharpened tungsten electrode) into the base of a single sensillum.

-

-

Stimulus Delivery: Deliver a continuous stream of humidified, charcoal-filtered air over the preparation. Introduce odorants or gustatory stimuli into the airstream for a defined duration using a stimulus delivery system.

-

Recording and Analysis: Record the extracellular action potentials from the neuron(s) within the sensillum using a high-impedance amplifier. Analyze the spike frequency before, during, and after stimulus presentation to determine the neuron's response profile.

In Vivo Calcium Imaging of Olfactory Sensory Neurons

This technique allows for the visualization of neural activity in response to olfactory stimuli by monitoring changes in intracellular calcium concentrations using genetically encoded calcium indicators (GECIs) like GCaMP.

Protocol:

-

Fly Strain Preparation: Use a transgenic insect line expressing a GECI (e.g., GCaMP) in specific olfactory sensory neurons. This is often achieved using a binary expression system like GAL4/UAS.

-

Insect Preparation: Immobilize the insect as described for SSR. In some cases, a small window may need to be cut in the cuticle overlying the antennae or antennal lobe to allow for optical access.

-

Imaging Setup: Place the prepared insect under a fluorescence microscope (epifluorescence or two-photon).

-

Stimulus Delivery: Deliver olfactory stimuli as described for SSR.

-

Image Acquisition and Analysis: Record the fluorescence changes in the targeted neurons before, during, and after stimulus presentation. Analyze the change in fluorescence (ΔF/F) to quantify the neuronal response.

Drosophila Behavioral Avoidance Assay

This assay quantifies the repellent effect of DEET on insect behavior.

Protocol:

-

Apparatus: Use a two-choice trap assay. A common setup involves a central chamber connected to two traps.

-

Fly Preparation: Use adult flies (e.g., Drosophila melanogaster) that have been starved for a specific period (e.g., 12-24 hours).

-

Assay Procedure:

-

Place a food source (e.g., a yeast paste or sucrose (B13894) solution) in both traps.

-

At the entrance of one trap, place a filter paper treated with a specific concentration of DEET dissolved in a solvent (e.g., ethanol). At the entrance of the other trap, place a filter paper treated with the solvent alone (control).

-

Release a group of flies into the central chamber.

-

After a set period (e.g., 24 hours), count the number of flies in each trap and in the central chamber.

-

-

Data Analysis: Calculate a preference index (PI) or avoidance index to quantify the repellent effect of DEET. A negative PI indicates avoidance.

Conclusion and Future Directions

The mechanism of action of DEET in insects is complex and multifaceted, involving the modulation of both olfactory and gustatory pathways. It can act as a "confusant" by inhibiting the perception of attractive host cues and as a direct repellent by activating aversive chemosensory neurons. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers in the field.

Future research should focus on:

-

Identifying the specific binding sites of DEET on various olfactory and gustatory receptors.

-

Elucidating the downstream signaling cascades following DEET-receptor interaction in greater detail.

-

Investigating the potential for insect resistance to DEET at the molecular level.

-

Utilizing the knowledge of DEET's mechanism of action to design and develop novel, safer, and more effective insect repellents.

By continuing to unravel the intricacies of how DEET interacts with the insect nervous system, we can pave the way for the next generation of vector control strategies, ultimately contributing to global public health.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. Single Sensillum Recordings for Locust Palp Sensilla Basiconica [jove.com]

- 3. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. slunik.slu.se [slunik.slu.se]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. chemconnections.org [chemconnections.org]

- 9. Access to the odor world: olfactory receptors and their role for signal transduction in insects | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Synthesis of N,N-Diethyl-m-toluamide (DEET) from m-Toluic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the prevalent laboratory-scale synthesis of N,N-Diethyl-m-toluamide (DEET), the active ingredient in many insect repellents. The primary synthetic route detailed herein involves a two-step process commencing with m-toluic acid. This process is a cornerstone of organic synthesis education and is scalable for industrial applications.[1][2]

The most common and reliable method for synthesizing DEET from m-toluic acid is a two-step process.[3][4] First, m-toluic acid is converted to its more reactive acid chloride derivative, m-toluoyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[2][5][6] The subsequent step involves the reaction of the synthesized m-toluoyl chloride with diethylamine (B46881) in a nucleophilic acyl substitution reaction to yield the final amide product, DEET.[4][7] This second step is often conducted under Schotten-Baumann conditions, which utilize a base to neutralize the hydrochloric acid byproduct.[1][8]

Overall Synthetic Pathway

The synthesis of N,N-Diethyl-m-toluamide from m-toluic acid can be visualized as a two-step process. The first step involves the activation of the carboxylic acid to an acid chloride, which is a more reactive electrophile. The second step is the amidation reaction with diethylamine.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of DEET from m-toluic acid. Safety precautions should be strictly followed, as the reagents used are corrosive and toxic. All procedures should be carried out in a well-ventilated fume hood.

Step 1: Synthesis of m-Toluoyl Chloride

This procedure details the conversion of m-toluic acid to m-toluoyl chloride using thionyl chloride.

Materials:

-

m-Toluic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirring apparatus, combine m-toluic acid (e.g., 0.01 mol, 1.36 g) with thionyl chloride (e.g., 0.02 mol, 1.5 mL).[5]

-

The reaction mixture is stirred at a low temperature (15-20 °C) for approximately 15 minutes.[5]

-

The mixture is then heated to reflux (around 90 °C) for at least 30 minutes, or until the evolution of gaseous byproducts (SO₂ and HCl) ceases.[5][8]

-

After reflux, the reaction mixture is cooled to room temperature.[9]

-

Anhydrous diethyl ether (e.g., 20 mL) is added as a solvent.[5] The resulting solution contains m-toluoyl chloride and is typically used directly in the next step without isolation.[8]

Step 2: Synthesis of N,N-Diethyl-m-toluamide (DEET)

This protocol describes the reaction of m-toluoyl chloride with diethylamine to form DEET.

Materials:

-

Solution of m-toluoyl chloride in diethyl ether (from Step 1)

-

Diethylamine or Diethylamine hydrochloride

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 3.0 M or 10%)

-

Sodium lauryl sulfate (B86663) (optional, as a phase-transfer catalyst)[3][8]

-

Separatory funnel

-

Erlenmeyer flask

-

Ice bath

Procedure:

-

In a separate Erlenmeyer flask, prepare a cooled (ice bath) aqueous solution of sodium hydroxide (e.g., 35 mL of 3.0 M NaOH).[8]

-

Slowly add diethylamine hydrochloride (e.g., 0.025 mol) to the NaOH solution with swirling. If using liquid diethylamine, it can be dissolved in diethyl ether.[3][8][9]

-

Optionally, add a small amount of sodium lauryl sulfate (e.g., 0.1 g) to the aqueous amine solution to aid in the reaction between the two phases.[3][8]

-

The solution of m-toluoyl chloride is added dropwise to the rapidly stirred diethylamine solution, which is kept in an ice bath to control the exothermic reaction.[8][9]

-

After the addition is complete, the mixture is stirred vigorously for an additional 10-15 minutes at room temperature to ensure the reaction goes to completion.[9]

Purification and Isolation

The final product, DEET, is isolated and purified from the reaction mixture.

Materials:

-

Diethyl ether

-

10% Hydrochloric acid (HCl) solution

-

10% Sodium hydroxide (NaOH) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator or heating plate

Procedure:

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with two portions of diethyl ether (e.g., 25 mL each). The top ether layer contains the DEET product.[3]

-

Combine the organic layers and wash successively with 10% HCl, 10% NaOH, and finally with brine.[9]

-

Dry the organic layer over anhydrous sodium sulfate.[9]

-

Decant the dried ether solution and evaporate the solvent using a rotary evaporator or a hot water bath on a hot plate to yield the crude DEET product as an oil.[3][9]

-

Further purification can be achieved by vacuum distillation or column chromatography.[10][11][12]

Quantitative Data

The following tables summarize quantitative data reported for the synthesis of DEET.

| Parameter | Value | Reference(s) |

| Yield | ||

| Typical Yield | 94-98% | [5] |

| Alternative Yield | 70-80% (using COMU) | [13] |

| Student Yield | 14.4% (unoptimized) | [4] |

| Purity | ||

| HPLC Purity | 95.5-97.6% | [5] |

| GC-MS Purity | >99.5% | [10] |

| Physical Data | ||

| Appearance | Colorless to pale yellow oil | [14] |

| Boiling Point | 111 °C | [3][9] |

| Refractive Index | ~1.517-1.5316 | [11] |

| Spectroscopic Data | Characteristic Peaks | Reference(s) |

| IR (Infrared) | ~1628-1700 cm⁻¹ (C=O stretch of the amide), ~3500 cm⁻¹ (overtone of amide), ~1633 cm⁻¹ (benzene ring) | [11][14] |

| ¹H-NMR | δ 1.09 (t, 3H), 1.23 (t, 3H), 2.35 (s, 3H), 3.24 (q, 2H), 3.53 (q, 2H), 7.1-7.3 (m, 4H) | [15] |

| ¹³C-NMR | δ 13.0, 14.2 (2 × CH₃), 21.4 (CₐᵣCH₃), 39.2, 43.3 (2 × CH₂), 123.2, 126.9, 128.2, 129.8 (4 × Cₐᵣ), 137.3, 138.2 (CₐᵣMe, CₐᵣCO), 171.5 (CO) | [14] |

| Mass Spec (GC/MS-EI) | m/z 191 [M⁺] (21%), 190 (45%), 119 (100%), 91 (32%), 65 (10%) | [14] |

Reaction Mechanism Visualization

The following diagram illustrates the nucleophilic acyl substitution mechanism for the reaction between m-toluoyl chloride and diethylamine.

References

- 1. benchchem.com [benchchem.com]

- 2. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]

- 3. Chemistry 211 Experiment 7 [home.miracosta.edu]

- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 5. researchgate.net [researchgate.net]

- 6. What are the raw materials needed to synthesize M-Toluoyl Chloride? - Blog [evergreensinochem.com]

- 7. Solved You will use m-toluoyl chloride, the acid chloride of | Chegg.com [chegg.com]

- 8. chemconnections.org [chemconnections.org]

- 9. chem.winthrop.edu [chem.winthrop.edu]

- 10. N,N-Diethyl-m-toluamide synthesis - chemicalbook [chemicalbook.com]

- 11. Solved The preparation of N, N-Diethyl-m-toluamide out via | Chegg.com [chegg.com]

- 12. m.youtube.com [m.youtube.com]

- 13. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 14. mdpi.com [mdpi.com]

- 15. scribd.com [scribd.com]

Physical and chemical properties of N,N-Diethyl-p-toluamide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of N,N-Diethyl-p-toluamide (p-DEET). The information is curated for researchers, scientists, and professionals in drug development, with a focus on precise data presentation, detailed experimental methodologies, and clear visual representations of key biological and experimental processes.

Physical and Chemical Properties

N,N-Diethyl-p-toluamide, an isomer of the more common N,N-Diethyl-m-toluamide (m-DEET), is a potent insect repellent. While sharing many characteristics with its meta-isomer, the para-isomer possesses a distinct set of physical and chemical properties. A summary of these properties is presented in Table 1.

| Property | Value | Units |

| Molecular Formula | C₁₂H₁₇NO | - |

| Molecular Weight | 191.27 | g/mol |

| Melting Point | 53-54 | °C |

| Boiling Point | 163 (at 17 Torr) | °C |

| Density | 0.985 | g/cm³ |

| Water Solubility | Data not readily available; expected to be low | - |

| LogP (Octanol-Water Partition Coefficient) | 1.6 | - |

| Vapor Pressure | Data not readily available | - |

| Appearance | Solid | - |

Table 1: Physical and Chemical Properties of N,N-Diethyl-p-toluamide

Experimental Protocols for Property Determination

The following sections outline the standardized methodologies for determining the key physical and chemical properties of N,N-Diethyl-p-toluamide, based on the internationally recognized OECD Guidelines for the Testing of Chemicals.

Melting Point Determination (OECD Guideline 102)

The melting point of N,N-Diethyl-p-toluamide can be determined using the capillary method with a liquid bath or metal block apparatus, or by using differential scanning calorimetry (DSC) or differential thermal analysis (DTA)[1].

Capillary Method Protocol:

-

Sample Preparation: A small amount of finely powdered N,N-Diethyl-p-toluamide is introduced into a capillary tube, which is then sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a heating bath (e.g., silicone oil) or a metal block equipped with a calibrated thermometer or a temperature sensor.

-

Heating: The temperature of the bath or block is raised at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the substance is observed to melt completely is recorded as the melting point.

Boiling Point Determination (OECD Guideline 103)

The boiling point of N,N-Diethyl-p-toluamide at reduced pressure can be determined using methods such as ebulliometry, the dynamic method, or distillation[2][3][4][5].

Dynamic Method Protocol:

-

Apparatus Setup: A sample of N,N-Diethyl-p-toluamide is placed in a suitable apparatus where the pressure can be precisely controlled and the temperature of the vapor and liquid phases can be measured.

-

Pressure Control: The pressure within the system is lowered to the desired value (e.g., 17 Torr).

-

Heating: The sample is heated, and the temperature is recorded continuously.

-

Boiling Point Determination: The temperature at which the vapor pressure of the substance equals the applied pressure (indicated by a constant temperature reading during boiling) is recorded as the boiling point at that pressure.

Density Determination (OECD Guideline 109)

For liquid N,N-Diethyl-p-toluamide (in its molten state), density can be measured using a pycnometer, a hydrometer, or an oscillating densitometer[6][7][8][9][10].

Pycnometer Method Protocol:

-

Calibration: The exact volume of a clean, dry pycnometer is determined by filling it with a reference substance of known density (e.g., distilled water) at a specific temperature and weighing it.

-

Sample Measurement: The pycnometer is filled with molten N,N-Diethyl-p-toluamide at the same temperature, and its weight is measured.

-

Calculation: The density of the sample is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Water Solubility Determination (OECD Guideline 105)

The water solubility of N,N-Diethyl-p-toluamide can be determined using the flask method or the column elution method[11][12][13][14].

Flask Method Protocol:

-

Equilibration: An excess amount of N,N-Diethyl-p-toluamide is added to a flask containing a known volume of water. The flask is then agitated at a constant temperature for a sufficient period to reach equilibrium.

-

Phase Separation: The undissolved solid is separated from the aqueous solution by centrifugation or filtration.

-

Concentration Analysis: The concentration of N,N-Diethyl-p-toluamide in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Partition Coefficient (logP) Determination (OECD Guideline 107 & 117)

The n-octanol/water partition coefficient (logP) is a measure of a substance's lipophilicity and can be determined by the shake flask method or by HPLC[15][16][17][18].

Shake Flask Method Protocol:

-

Phase Preparation: n-octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of N,N-Diethyl-p-toluamide is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken until equilibrium is reached.

-

Concentration Analysis: The concentration of the substance in both the n-octanol and water phases is determined by a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase. LogP is the base-10 logarithm of this value.

Chemical Reactivity and Stability

N,N-Diethyl-p-toluamide is generally a stable compound under normal conditions. However, it can undergo hydrolysis under strongly acidic or basic conditions, breaking down into p-toluic acid and diethylamine. It is incompatible with strong oxidizing agents.

Signaling Pathways in Insect Repellency

The repellent action of DEET (both meta and para isomers) is multifaceted, involving interactions with multiple sensory pathways in insects. The primary mechanisms are believed to be through the olfactory (smell) and gustatory (taste) systems.

Olfactory Pathway

DEET is thought to interfere with the insect's ability to detect host cues, such as carbon dioxide and lactic acid. This can occur through several proposed mechanisms at the level of the olfactory receptor neurons (ORNs) located in the insect's antennae and maxillary palps.

Caption: Olfactory signaling pathway of DEET repellency.

Gustatory Pathway

Upon contact, DEET can activate bitter-taste neurons in insects, leading to feeding deterrence. This pathway involves gustatory receptors (GRs) located in the insect's mouthparts and legs.

Caption: Gustatory signaling pathway of DEET repellency.

Neuromodulatory Effects

Some studies suggest that DEET may also exert its effects by modulating the insect's nervous system, potentially through the inhibition of acetylcholinesterase (AChE) or interaction with muscarinic acetylcholine (B1216132) receptors[1][11][15][18][19][20]. This can lead to an accumulation of the neurotransmitter acetylcholine, causing neuronal hyperexcitability and contributing to the repellent effect.

Caption: Neuromodulatory effects of DEET at the cholinergic synapse.

Experimental Workflows

Synthesis of N,N-Diethyl-p-toluamide

A common laboratory-scale synthesis of N,N-Diethyl-p-toluamide involves the conversion of p-toluic acid to its acid chloride, followed by amidation with diethylamine.

Caption: General workflow for the synthesis of N,N-Diethyl-p-toluamide.

GC-MS Analysis of N,N-Diethyl-p-toluamide

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard analytical technique for the identification and quantification of N,N-Diethyl-p-toluamide.

References

- 1. laboratuar.com [laboratuar.com]

- 2. books.google.cn [books.google.cn]

- 3. laboratuar.com [laboratuar.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. laboratuar.com [laboratuar.com]

- 7. acri.gov.tw [acri.gov.tw]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 11. filab.fr [filab.fr]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 15. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 16. oecd.org [oecd.org]

- 17. chemsafetypro.com [chemsafetypro.com]

- 18. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 19. pure.au.dk [pure.au.dk]

- 20. oecd.org [oecd.org]

The Gold Standard of Insect Repellents: A Technical History of N,N-Diethyl-p-toluamide (DEET)

For Immediate Release

[City, State] – December 6, 2025 – N,N-Diethyl-p-toluamide, commonly known as DEET, has remained the benchmark for topical insect repellents for over seven decades. This in-depth technical guide explores the historical development of DEET, from its initial synthesis to its widespread adoption and the ongoing research into its mechanism of action. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the key milestones, experimental data, and scientific understanding of this critical public health tool.

Discovery and Initial Development

The story of DEET begins during World War II, a conflict that highlighted the significant threat of insect-borne diseases to military personnel operating in tropical regions. The United States Department of Agriculture (USDA), in collaboration with the U.S. Army, embarked on an intensive research program to develop effective insect repellents.[1] In 1944, Samuel Gertler, a chemist at the USDA, first synthesized N,N-Diethyl-m-toluamide (the meta isomer of what is now commonly referred to as DEET).[2][3] The initial patent for the use of DEET as an insect repellent was filed in 1946.[4][5]

Following its discovery, DEET underwent rigorous testing. It was first tested as a pesticide on agricultural fields before its potential as a topical repellent was fully recognized.[1][2] The U.S. Army officially adopted DEET for military use in 1946.[2][3][6] After years of successful military application, DEET was made available for civilian use in 1957, quickly becoming the most widely used and effective insect repellent worldwide.[2][3][6]

Synthesis of N,N-Diethyl-p-toluamide

The synthesis of DEET is a relatively straightforward two-step process. The most common method involves the conversion of a toluic acid isomer to its corresponding acyl chloride, which is then reacted with diethylamine (B46881). While the commercially available form of DEET is typically a mixture of isomers, the para (p) isomer is the focus of this guide.

Experimental Protocol: Synthesis of N,N-Diethyl-p-toluamide

Step 1: Synthesis of p-Toluoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place p-toluic acid.

-

Slowly add thionyl chloride (SOCl₂) to the flask. An excess of thionyl chloride is typically used to ensure complete conversion.

-

Gently heat the reaction mixture to reflux. The reaction is complete when the evolution of hydrogen chloride (HCl) and sulfur dioxide (SO₂) gas ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude p-toluoyl chloride.

Step 2: Synthesis of N,N-Diethyl-p-toluamide

-

Dissolve the crude p-toluoyl chloride in an inert solvent such as diethyl ether in a reaction vessel.

-

In a separate beaker, prepare a solution of diethylamine in the same solvent.

-

Slowly add the diethylamine solution to the p-toluoyl chloride solution while stirring vigorously in an ice bath to control the exothermic reaction.

-

After the addition is complete, continue stirring at room temperature for a specified period to ensure the reaction goes to completion.

-

The reaction mixture is then washed successively with dilute hydrochloric acid to remove excess diethylamine, and then with a dilute sodium hydroxide (B78521) solution to remove any unreacted p-toluic acid.

-

The organic layer is then washed with water and dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

The solvent is removed by rotary evaporation to yield crude N,N-Diethyl-p-toluamide, which can be further purified by vacuum distillation.

Efficacy and Spectrum of Activity

DEET is renowned for its broad-spectrum efficacy against a wide range of biting arthropods, including mosquitoes, ticks, fleas, chiggers, and biting flies.[2] Its effectiveness is dependent on its concentration, with higher concentrations generally providing longer protection times.

Quantitative Efficacy Data

The following tables summarize the protection times of various DEET concentrations against different mosquito species as reported in several key studies.

| Concentration of DEET | Mosquito Species | Mean Protection Time (Hours) | Reference |

| 23.8% | Aedes aegypti | 5.0 | [7] |

| 20% | Aedes aegypti | 4.0 | [7] |

| 6.65% | Aedes aegypti | 1.9 | [7] |

| 24% | Aedes albopictus | >6.0 | [8] |

| 50% | Anopheles spp. | ~8.0 | [9] |

| Repellent | Active Ingredient | Concentration | Mean Complete Protection Time (minutes) | Reference |

| OFF! Deep Woods | DEET | 23.8% | 301.5 | [10][11] |

| Sawyer Controlled Release | DEET | 20% | ~240 | [7] |

| OFF! Skintastic | DEET | 6.65% | ~114 | [7] |

| Bite Blocker for Kids | Soybean Oil | 2% | 94.6 | [10] |

| Repel Lemon Eucalyptus | Oil of Lemon Eucalyptus (p-menthane-3,8-diol) | 30% | 120.1 | [10] |

Mechanism of Action

The precise mechanism by which DEET repels insects has been a subject of scientific investigation and debate for decades. Several hypotheses have been proposed, and it is now believed that DEET acts through multiple modes of action.

Olfactory Receptor Disruption

One of the leading theories is that DEET interferes with the insect's olfactory system, effectively "blinding" it to the chemical cues that signal the presence of a host. Research has shown that DEET can inhibit the function of specific odorant receptors (ORs) in mosquitoes.[12]

A key component of the insect olfactory system is the odorant receptor co-receptor (Orco), which forms a complex with specific ORs to detect volatile chemicals.[12] Studies have demonstrated that DEET can modulate the activity of these Orco-containing receptor complexes, disrupting the insect's ability to process host odors like lactic acid and carbon dioxide.[12][13]

Direct Repellency and Activation of Specific Receptors

Contrary to the "masking" hypothesis, other studies have shown that insects can directly detect and are repelled by the smell of DEET.[14] Research has identified specific olfactory receptors that are activated by DEET, leading to an aversive behavioral response.

For instance, in the southern house mosquito, Culex quinquefasciatus, the odorant receptor CquiOR136 has been shown to be activated by DEET.[15] Knockdown of this receptor resulted in a loss of DEET repellency, indicating its crucial role in mediating the repellent effect.[15] More recently, the ionotropic receptor IR40a has also been identified as a DEET receptor in Drosophila melanogaster.[16]

Experimental Protocol: Single-Sensillum Electrophysiological Recording

To investigate the effects of DEET on insect olfactory neurons, single-sensillum recording is a commonly employed technique.

-

Insect Preparation: An adult insect (e.g., mosquito or fruit fly) is immobilized, and its antenna is exposed and stabilized.

-

Electrode Placement: A sharpened tungsten recording electrode is carefully inserted into the base of a single olfactory sensillum. A reference electrode is placed in another part of the insect's body, typically the eye.

-

Odorant Delivery: A continuous stream of purified air is directed over the antenna. A puff of air containing a specific concentration of an odorant (with or without DEET) is introduced into the airstream for a defined duration.

-

Data Acquisition: The electrical activity (action potentials or "spikes") of the olfactory receptor neurons within the sensillum is amplified, filtered, and recorded using specialized software.

-

Analysis: The firing rate of the neurons in response to the odorant stimulus is calculated and compared to the baseline firing rate and the response in the presence of DEET. This allows for the characterization of excitatory, inhibitory, or modulatory effects of DEET on specific olfactory neurons.

Advancements in Formulation Technology

While highly effective, early formulations of DEET had some drawbacks, including a greasy feel and the potential to damage plastics.[17] To address these issues and to prolong the duration of protection, extended-release formulations have been developed.

Microencapsulation is one such technology, where DEET is enclosed in microscopic capsules that slowly release the active ingredient over time.[18] This not only extends the repellent effect but also reduces the amount of DEET that is absorbed through the skin.[19] Formulations using polymers to control the evaporation rate of DEET have also been developed and registered.[2]

Conclusion

From its origins as a military tool to its current status as a global public health staple, N,N-Diethyl-p-toluamide has a rich and impactful history. Its development was a direct response to a critical need, and its enduring efficacy is a testament to the pioneering work of its creators. Ongoing research continues to unravel the complexities of its mechanism of action, paving the way for the development of next-generation repellents. For now, DEET remains the gold standard, a vital tool in the prevention of insect-borne diseases worldwide.

References

- 1. lessmosquito.com [lessmosquito.com]

- 2. DEET - Wikipedia [en.wikipedia.org]

- 3. totalstop.ca [totalstop.ca]

- 4. backthenhistory.com [backthenhistory.com]

- 5. Buzz... Swat: Mosquito Repellents | Lemelson [invention.si.edu]

- 6. DEET Technical Fact Sheet [npic.orst.edu]

- 7. Site is undergoing maintenance [innovations-report.com]

- 8. Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uhhospitals.org [uhhospitals.org]

- 10. Comparative efficacy of insect repellents against mosquito bites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Insect odorant receptors are molecular targets of the insect repellent DEET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Interactions of DEET and Novel Repellents With Mosquito Odorant Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. pnas.org [pnas.org]

- 16. Odour receptors and neurons for DEET and new insect repellents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. gov.uk [gov.uk]

- 19. tomdooley.org [tomdooley.org]

Decoding the Aversion: An In-depth Technical Guide to the Olfactory Receptor Response to DEET

For Researchers, Scientists, and Drug Development Professionals

N,N-Diethyl-p-toluamide, commonly known as DEET, has remained the gold standard in insect repellents for over six decades. Its remarkable efficacy across a broad spectrum of arthropods is well-established, yet the precise molecular mechanisms underpinning its powerful repellent action have been a subject of intense scientific investigation and debate. This technical guide synthesizes current research on the olfactory receptor response to DEET, providing a detailed overview of the receptors involved, the proposed mechanisms of action, downstream signaling pathways, and the key experimental protocols used in this field of study.

The Evolving Landscape of DEET-Sensing Receptors

The quest to identify the specific olfactory receptors that detect DEET has led researchers down several paths, revealing a complex and multifaceted system that varies between insect species.

The Odorant Receptor (OR) Pathway: A Key Player

A significant body of evidence points to the central role of the Odorant Receptor (OR) pathway in mediating the repellent effects of volatile DEET. Insect ORs are heteromeric ligand-gated ion channels, typically composed of a highly conserved co-receptor, Orco (Odorant receptor co-receptor, formerly known as OR83b), and a variable, odorant-specific ORx subunit.

Studies across multiple insect species, including the fruit fly Drosophila melanogaster and mosquitoes such as Aedes aegypti, Anopheles gambiae, and Culex quinquefascatus, have demonstrated that the Orco co-receptor is crucial for DEET avoidance.[1][2][3] Mutant insects lacking a functional Orco gene lose their aversion to airborne DEET, though they may still be repelled upon direct contact, indicating separate olfactory and gustatory mechanisms.[2][3]

Specific Odorant Receptors Implicated in DEET Detection

While Orco is essential, the specificity of the response is determined by the ORx subunit. Research has identified specific receptors that are directly activated by DEET, leading to a behavioral avoidance response.

In the Southern house mosquito, Culex quinquefascatus, the odorant receptor CquiOR136 has been identified as a key DEET receptor.[4][5] Knockdown of CquiOR136 expression leads to a significant reduction in electroantennographic responses to DEET and a complete loss of repellency.[4][5] This finding strongly supports a model where DEET acts as a direct agonist for specific ORs, triggering an aversive signaling cascade.

The Ionotropic Receptor 40a (Ir40a) Controversy

Initial studies in Drosophila melanogaster identified the ionotropic receptor Ir40a , expressed in sensory neurons within the sacculus of the antenna, as a primary DEET detector.[6][7] However, this finding has been contested. Subsequent research was unable to reproduce the physiological activation of Ir40a neurons by DEET.[8][9][10] Furthermore, flies with mutated Ir40a genes were found to avoid DEET as effectively as wild-type flies, calling into question the essential role of this receptor in DEET detection.[8] This scientific debate highlights the complexity of olfactory systems and the rigorous process of receptor identification.

Mechanisms of Action: More Than Just a Bad Smell

The interaction of DEET with the olfactory system is not governed by a single, simple mechanism. Research supports at least three distinct, and potentially complementary, modes of action.

-

Direct Activation (Agonism): As seen with CquiOR136, DEET can directly bind to and activate specific olfactory receptors, which are presumably linked to neural circuits that elicit an innate avoidance behavior.[4][5]

-

Modulation ('Confusant' Effect): DEET can act as a modulator of OR function. Instead of eliciting a strong response on its own, it can alter the receptor's response to other odorants, such as those emanating from a host.[11][12] It can potentiate or inhibit the activity of different ORs in the presence of an attractive odor, effectively "scrambling" the odor code that an insect uses to locate a host.[11][12][13] This "confusant" hypothesis provides a compelling explanation for DEET's broad-spectrum efficacy.[11][12]

-

Peripheral Inhibition ('Masking' Effect): Some studies suggest that DEET can inhibit the response of olfactory sensory neurons to attractive stimuli.[14][15][16] This could occur by blocking the OR itself or by other peripheral mechanisms. One proposed mechanism is that DEET reduces the volatility of attractive host odorants, thereby preventing them from reaching the antenna in sufficient concentrations to be detected.

Quantitative Data on DEET-Receptor Interactions

Quantifying the binding and activation of olfactory receptors by DEET is critical for understanding its potency and for the development of new repellents. While comprehensive datasets are still being assembled, several key quantitative measures have been reported.

| Molecule/Receptor | Species | Parameter | Value | Reference(s) |

| Odorant Binding Protein | ||||

| AgamOBP1 | Anopheles gambiae | Kd | 31.3 µM | [17][18][19] |

| Odorant Receptor (Modulation) | ||||

| Various ORs + Orco | Drosophila melanogaster, Anopheles gambiae | Inhibition | Dose-dependent inhibition of odor-evoked currents | [12][20] |

| Odorant Receptor (Activation) | ||||

| CquiOR136 + CquiOrco | Culex quinquefasciatus | Activation | Direct activation by DEET | [4][5] |

Table 1: Summary of Quantitative and Qualitative Interactions of DEET with Olfactory Proteins. Kd (Dissociation Constant) represents the affinity of DEET for the protein; a lower value indicates higher affinity.

Signaling Pathways and Visualizations

Upon binding of an odorant (or repellent like DEET) to an Odorant Receptor, a signal transduction cascade is initiated within the olfactory sensory neuron.

Canonical Olfactory Signal Transduction Pathway

The insect OR complex functions as an odorant-gated ion channel. The binding of a ligand to the ORx subunit induces a conformational change in the complex, leading to the opening of the channel pore formed by the Orco subunit. This allows for the influx of cations (such as Na+ and Ca2+), depolarizing the neuron and triggering an action potential.

Key Experimental Protocols

The characterization of DEET's effects on olfactory receptors relies on a suite of specialized electrophysiological and imaging techniques.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is a powerful method for studying the properties of ion channels, including insect ORs, in a controlled, heterologous expression system.

Methodology:

-

cRNA Synthesis: The DNA encoding the ORx and Orco subunits is transcribed into complementary RNA (cRNA) in vitro.[8][14]

-

Oocyte Preparation: Oocytes are surgically harvested from a female Xenopus laevis frog and treated with collagenase to remove the follicular cell layer.[9][21]

-

Microinjection: A precise amount of the cRNA for both ORx and Orco is injected into the cytoplasm of the oocyte. The oocytes are then incubated for 2-7 days to allow for protein expression and insertion into the cell membrane.[9][21]

-

Electrophysiological Recording: The oocyte is placed in a recording chamber and perfused with a buffer solution. Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and one to inject current. A voltage clamp amplifier maintains the membrane potential at a set "holding potential" (e.g., -80mV).[9][21][22]

-

Odorant Application: Solutions containing DEET and/or other odorants are perfused over the oocyte. If DEET activates or modulates the expressed OR channel, the resulting ion flow across the membrane is recorded as an inward or outward current. This allows for the characterization of dose-response relationships and the calculation of EC50 or IC50 values.[9][20][21]

Single Sensillum Recording (SSR)

SSR is an in vivo electrophysiological technique that allows for the recording of action potentials from individual olfactory sensory neurons (OSNs) within their native environment on the insect's antenna or maxillary palp.

Methodology:

-

Insect Preparation: An insect is immobilized, typically by mounting it in a pipette tip or on a slide with wax or double-sided tape, exposing the antenna or maxillary palps.[2][6][15]

-

Electrode Placement: The preparation is placed under a high-power microscope. A sharp reference electrode (e.g., tungsten wire) is inserted into a non-olfactory part of the insect, often the eye. A recording electrode, also a sharp tungsten wire or a saline-filled glass capillary, is carefully inserted through the cuticle at the base of a single olfactory sensillum to make contact with the sensillum lymph.[2][6][15]

-

Odor Delivery: A controlled puff of air carrying a specific concentration of DEET or another volatile chemical is delivered to the sensillum via a stimulus delivery system.

-

Data Acquisition: The extracellular voltage difference between the recording and reference electrodes is amplified and recorded. The firing rates (action potentials or "spikes") of the OSNs housed within the sensillum are measured before, during, and after the odor stimulus. An increase or decrease in spike frequency indicates an excitatory or inhibitory response, respectively.[2][6][15]

Calcium Imaging

This optical technique allows for the visualization of neural activity in genetically defined populations of neurons by monitoring changes in intracellular calcium concentrations.

Methodology:

-

Genetic Engineering: Flies (Drosophila) or mosquitoes are genetically engineered to express a fluorescent calcium indicator, such as GCaMP, specifically in the neurons of interest (e.g., all Orco-expressing neurons or neurons expressing a specific OR).[13][23]

-

Fly Preparation: The insect is mounted and a small window is cut into the cuticle of the head to expose the antennal lobes (the primary olfactory processing center in the insect brain) or the antennae themselves.[10][23]

-

Imaging: The preparation is placed under a fluorescence microscope (often a two-photon or confocal microscope). An odor stimulus, including DEET, is delivered to the insect's antennae.

-

Data Analysis: When neurons are activated, intracellular calcium levels rise, causing an increase in the fluorescence of the GCaMP sensor. This change in fluorescence is captured by a sensitive camera over time, creating a spatiotemporal map of neural activity in response to the odorant.[11][13][23]

Conclusion and Future Directions

The olfactory response to DEET is a complex phenomenon mediated primarily through the Odorant Receptor pathway, with the Orco co-receptor playing a fundamental role. The mode of action is multifaceted, involving direct receptor activation, modulation of responses to other odorants, and potential masking effects. While significant progress has been made in identifying key receptors like CquiOR136, the complete picture, especially across the vast diversity of insect species, is still emerging.

Future research will likely focus on:

-

De-orphanizing more ORs to identify specific DEET receptors in other important disease vectors like Anopheles and Aedes mosquitoes.

-

Structural biology studies to elucidate the precise binding sites of DEET on different ORs, which will be invaluable for structure-based design of new repellents.

-

Neuroethological studies to understand how the signals from DEET-sensitive neurons are processed in the brain to ultimately drive aversive behavior.

A deeper understanding of these molecular interactions is paramount for the rational design of the next generation of insect repellents—agents that are not only highly effective but also safer for human use and the environment.

References

- 1. Single sensillum electrophysiological recording [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mosquito odorant receptor for DEET and methyl jasmonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Video: Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae [jove.com]

- 7. Frontiers | The narrowing olfactory landscape of insect odorant receptors [frontiersin.org]

- 8. Functional Assays for Insect Olfactory Receptors in Xenopus Oocytes | Springer Nature Experiments [experiments.springernature.com]

- 9. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Transcuticular calcium imaging as a tool for the functional study of insect odorant receptors [frontiersin.org]

- 11. In-vivo and Ex-vivo Calcium Imaging of an Olfactory Circuit Neuron in the Third-Instar Drosophila melanogaster Larva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A natural polymorphism alters odour and DEET sensitivity in an insect odorant receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Calcium Imaging of Neural Activity in the Olfactory System of Drosophila | Springer Nature Experiments [experiments.springernature.com]

- 14. Functional assays for insect olfactory receptors in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Anopheles gambiae odorant binding protein crystal complex with the synthetic repellent DEET: implications for structure-based design of novel mosquito repellents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anopheles gambiae odorant binding protein crystal complex with the synthetic repellent DEET: implications for structure-based design of novel mosquito repellents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. chemconnections.org [chemconnections.org]

- 21. researchgate.net [researchgate.net]

- 22. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

N,N-Diethyl-p-toluamide as a Solvent in Chemical Synthesis: A Technical Guide

For Immediate Release

This technical guide explores the emerging role of N,N-Diethyl-p-toluamide (DEET), a widely known insect repellent, as a non-conventional, low-toxicity solvent in chemical reactions. Primarily targeting researchers, chemists, and professionals in drug development, this document details the physicochemical properties of DEET that make it a viable reaction medium and focuses on its specific application in the synthesis of Metal-Organic Frameworks (MOFs). This guide provides a comprehensive overview of the current state of research, including detailed experimental protocols and comparative data.

Introduction: Re-evaluating a Common Compound

N,N-Diethyl-p-toluamide is a synthetic amide best known for its extensive use as an active ingredient in insect repellents.[1] Developed in 1946 by the U.S. Army, its primary application has been in public health and personal protection.[2][3] However, the chemical and physical properties of DEET suggest a potential beyond entomology. With a high boiling point, stability, and status as a low-toxicity amide, DEET presents an intriguing alternative to conventional, and often more hazardous, polar aprotic solvents like N,N-dimethylformamide (DMF) and N,N-diethylformamide (DEF).[1]

Recent research has begun to explore this potential, positioning DEET as a "green" solvent candidate.[4] This guide synthesizes the available data on DEET's solvent properties and provides a detailed account of its successful application in the solvothermal synthesis of Metal-Organic Frameworks, a class of materials with significant applications in gas storage, catalysis, and drug delivery.[1]

Physicochemical Properties of DEET as a Solvent

The utility of a solvent is defined by its physical and chemical characteristics. DEET is a slightly yellow, viscous liquid with a high boiling point, which is advantageous for reactions requiring elevated temperatures.[1][5] Its properties are comparable to commonly used polar aprotic solvents, making it a candidate for similar applications. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₁₇NO | [2] |

| Molar Mass | 191.27 g/mol | [1] |

| Appearance | Colorless to slightly yellow oil | [1][5] |

| Density | 0.998 g/mL (at 25 °C) | [1] |

| Melting Point | -33 °C | [1] |

| Boiling Point | 288 to 292 °C | [1] |

| Vapor Pressure | 5.6 x 10⁻³ mmHg (at 20 °C) | [2][3] |

| Water Solubility | >1.0 g/L (at 25 °C) | [2][3] |

| log Kₒw | 2.02 | [2][3] |

| Solubility (Other) | Soluble in ethanol, isopropanol, ether, benzene | [2] |

Application in Chemical Synthesis: Metal-Organic Frameworks (MOFs)

The most significant and well-documented use of DEET as a chemical reaction solvent is in the solvothermal synthesis of Metal-Organic Frameworks (MOFs).[1][3] Traditional MOF syntheses often rely on toxic and hepatotoxic formamide (B127407) solvents like DMF and DEF.[1] The structural similarity of DEET to these solvents, combined with its superior safety profile, prompted its investigation as a greener alternative.[1]

Research has demonstrated that DEET can successfully replace conventional solvents in the synthesis of a wide array of known MOFs without altering the resulting crystalline phase.[1] Furthermore, its unique properties have been shown to act as a phase-directing agent, in some cases yielding novel MOF structures not accessible through traditional solvent systems.[1]

Summary of MOFs Synthesized in DEET

The following table summarizes the successful synthesis of various MOFs using DEET as the solvent, highlighting the versatility of this medium. The methodologies generally involve direct substitution of the conventional solvent with DEET, with minor modifications to reaction time and temperature.

| MOF Name | Metal Precursor | Organic Linker(s) | Temperature (°C) | Time | Source |

| MOF-5 | Zn(NO₃)₂·4H₂O | H₂bdc | 100 | 1 day | [2] |

| IRMOF-3 | Zn(NO₃)₂·4H₂O | H₂bdc-NH₂ | 100 | 3 days | [2] |

| UMCM-1 | Zn(NO₃)₂·4H₂O | H₂bdc, H₃btb | 85 | 2 days | [2] |

| HKUST-1 | Cu(NO₃)₂·2.5H₂O | H₃btc | 85 | 16 hours | [2] |

| UiO-66 | ZrCl₄ | H₂bdc | 85 | 16 hours | [2] |

| UiO-67 | ZrCl₄ | H₂bpdc | 85 | 16 hours | [2] |

| MIL-53(Al) | Al(NO₃)₂·9H₂O | H₂bdc | 120 | 3 days | [2] |

| MOF-519 | AlCl₃·6H₂O | H₃btb | 150 | 3 days | [2] |

H₂bdc = 1,4-benzenedicarboxylic acid; H₂bdc-NH₂ = 2-amino-1,4-benzenedicarboxylic acid; H₃btb = 1,3,5-tris(4-carboxyphenyl)benzene; H₃btc = 1,3,5-benzenetricarboxylic acid; H₂bpdc = 4,4'-biphenyldicarboxylic acid.

Experimental Protocols

The following section provides a detailed, generalized methodology for the solvothermal synthesis of Metal-Organic Frameworks using DEET as the solvent, based on the protocols reported by Dodson, R.A., et al.[2]

General Protocol for Solvothermal MOF Synthesis in DEET

Objective: To synthesize a crystalline Metal-Organic Framework via a solvothermal reaction using N,N-Diethyl-p-toluamide as the solvent.

Materials:

-

Metal Salt Precursor (e.g., Zn(NO₃)₂·4H₂O, Cu(NO₃)₂·2.5H₂O, ZrCl₄)

-

Organic Linker (e.g., H₂bdc, H₃btc)

-

N,N-Diethyl-p-toluamide (DEET), as solvent

-

Additives/Modulators as required (e.g., HCl, Acetic Acid, HNO₃)

-

Scintillation vials (e.g., 20 mL) or Teflon-lined autoclaves

-

Oven or heating block

-

Centrifuge

-

Washing solvent (e.g., DMF, ethanol)

Procedure:

-

Reagent Preparation: In a suitable reaction vessel (e.g., a 20 mL glass scintillation vial), combine the metal salt precursor and the organic linker(s) in the desired stoichiometric ratio.

-

Solvent Addition: Add a measured volume of DEET (e.g., 10 mL) to the solid reagents. If the specific synthesis requires a modulator or acid, it should be added at this stage.

-

Homogenization: Cap the vial tightly and sonicate the mixture for approximately 10-15 minutes or until the solids are fully dissolved or homogeneously suspended.

-

Reaction: Place the sealed reaction vessel in a pre-heated oven or a programmable heating block set to the target temperature (typically between 85 °C and 150 °C).

-

Crystallization: Allow the reaction to proceed for the specified duration (ranging from 16 hours to several days). During this time, crystalline product should precipitate from the solution.

-

Isolation: After the reaction period, remove the vessel from the heat source and allow it to cool to room temperature. The solid product can be isolated from the DEET mother liquor via centrifugation.

-

Washing: Decant the supernatant. Wash the crystalline product by re-suspending it in a fresh portion of a suitable solvent (such as DMF or ethanol) and centrifuging again. Repeat this washing step multiple times to ensure the removal of unreacted starting materials and residual DEET trapped within the pores.

-

Drying: After the final wash, decant the solvent and dry the isolated MOF product under vacuum or in a low-temperature oven.

Visualizations: Workflows and Logical Diagrams

Visual diagrams are essential for conceptualizing experimental processes and the rationale behind solvent selection. The following diagrams were generated using Graphviz (DOT language) to illustrate key workflows and relationships.

Caption: Experimental workflow for solvothermal MOF synthesis using DEET.

References

An In-depth Technical Guide to the CAS Registry Number and Nomenclature of DEET

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Chemical Abstracts Service (CAS) Registry Number and the chemical nomenclature of N,N-Diethyl-meta-toluamide, commonly known as DEET. This information is critical for accurate identification, regulatory compliance, and scientific communication in research, development, and commercialization of products containing this widely used insect repellent.

Chemical Identification and Nomenclature

DEET is a synthetic chemical compound renowned for its efficacy as a broad-spectrum insect repellent.[1] Accurate identification of DEET is paramount for scientific literature searches, patent applications, and regulatory submissions. The following section details its various identifiers.

CAS Registry Number

The unique identifier assigned to DEET by the Chemical Abstracts Service is:

This number is the universally recognized standard for identifying this specific chemical substance, regardless of the naming convention used.

IUPAC and Common Names

The systematic and common names for DEET are crucial for precise chemical communication.

The name "DEET" itself is an acronym derived from its chemical name, D ie thylt oluamide.[6]

Synonyms and Trade Names

In scientific literature, commercial products, and historical documents, DEET may be referred to by a variety of synonyms and trade names. A non-exhaustive list includes:

-

3-Methyl-N,N-diethylbenzamide

-

m-Toluic acid diethylamide

-

Delphene

-

Detamide

-

Metadelphene

-

Autan

-

Flypel

-

Repel

-

Off!®

Physicochemical Properties

A summary of the key physicochemical properties of DEET is presented in the table below. This quantitative data is essential for formulation development, toxicological studies, and environmental fate assessments.

| Property | Value |

| CAS Registry Number | 134-62-3[2][3] |

| Molecular Formula | C₁₂H₁₇NO[7] |

| Molecular Weight | 191.27 g/mol [7] |

| Physical State | Colorless to pale yellow liquid[2] |

| Melting Point | -45 to -33 °C |

| Boiling Point | 281 to 292 °C[8] |

| Density | 0.998 g/mL at 20°C[9] |

| Solubility in Water | Low; reported as >1.0 g/L and 1.68 mg/mL[10][11] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, benzene, and DMSO[9][12] |

Nomenclature and Identifier Relationships

To visually represent the relationships between the various names and the CAS Registry Number of DEET, the following diagram has been generated.

Caption: Relationship between CAS number and nomenclature of DEET.

References

- 1. abmole.com [abmole.com]

- 2. DEET - Insect Repellents [samsmoleculeproject.weebly.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. newworldencyclopedia.org [newworldencyclopedia.org]

- 5. DEET - Wikipedia [en.wikipedia.org]

- 6. N,N-Diethyl-m-toluamide (DEET) [chembk.com]

- 7. scbt.com [scbt.com]

- 8. DIETHYL TOLUAMIDE (DEET) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 9. Diethyltoluamide | AChE | Parasite | TargetMol [targetmol.com]

- 10. DEET Technical Fact Sheet [npic.orst.edu]

- 11. go.drugbank.com [go.drugbank.com]

- 12. alphachem.biz [alphachem.biz]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of N,N-Diethyl-p-toluamide (DEET) via Acyl Chloride Formation with Thionyl Chloride

Introduction

N,N-Diethyl-toluamide is a highly effective and widely used insect repellent. The most common isomer utilized for this purpose is N,N-Diethyl-m-toluamide, commonly known as DEET. This document outlines a detailed protocol for the synthesis of DEET, a process of significant interest to researchers in organic synthesis, agrochemicals, and pharmaceutical development. The primary synthetic route described is a robust two-step, one-pot procedure.[1] The synthesis begins with the conversion of a toluic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂). This is followed by a nucleophilic acyl substitution reaction where the intermediate acyl chloride reacts with diethylamine (B46881) to yield the final amide product.[2][3] This method is favored for its efficiency and applicability in both laboratory and industrial settings.[4][5] While the title specifies the para isomer, this protocol details the synthesis of the more common meta isomer (DEET), for which extensive procedural data is available. The principles and steps are directly analogous for the synthesis of the para or ortho isomers.

Reaction Scheme

The synthesis proceeds in two main steps:

-

Activation of Carboxylic Acid : m-Toluic acid is reacted with thionyl chloride to form the highly reactive intermediate, m-toluoyl chloride. This reaction produces sulfur dioxide and hydrogen chloride as gaseous byproducts.[2]

-

Amidation : The m-toluoyl chloride, without being isolated, is then reacted with diethylamine. A base, such as sodium hydroxide (B78521), is used to neutralize the HCl formed during the reaction.[6][7]

CH₃C₆H₄COOH + SOCl₂ → CH₃C₆H₄COCl + SO₂ + HCl

CH₃C₆H₄COCl + (CH₃CH₂)₂NH + NaOH → CH₃C₆H₄CON(CH₃CH₂)₂ + NaCl + H₂O

Experimental Protocol

This protocol is based on a standard laboratory-scale synthesis. All operations involving volatile, corrosive, or flammable reagents must be performed within a certified chemical fume hood.

1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Typical Quantity (for ~25-30 mmol scale) | Notes |

| m-Toluic Acid | 136.15 | ~4.1 g (30 mmol) | Irritant.[1] |

| Thionyl Chloride (SOCl₂) | 118.97 | ~2.6 mL (36 mmol) | Corrosive, lachrymator, reacts violently with water.[1][6] |

| Diethylamine Hydrochloride | 109.60 | ~2.75 g (25 mmol) | Irritant.[1][6] |

| Sodium Hydroxide (NaOH) | 40.00 | ~35 mL of 3.0 M solution | Corrosive, causes severe burns.[1] |

| Diethyl Ether | 74.12 | As required for extraction (~30-40 mL) | Extremely flammable.[6] |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As required for drying | Drying agent.[8] |

| 10% Hydrochloric Acid (HCl) | 36.46 | As required for washing | Corrosive.[8] |

2. Equipment

-

Round-bottom flasks (100 mL)

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Erlenmeyer flasks

-

Ice bath

-

Glassware for extraction and filtration

-

Gas trap (containing dilute NaOH) to neutralize HCl and SO₂ gases[6]

3. Detailed Procedure

Part A: Synthesis of m-Toluoyl Chloride [6]

-

Ensure all glassware is thoroughly dried to prevent the violent decomposition of thionyl chloride.[6]

-

In a 100-mL round-bottom flask, combine m-toluic acid (~30 mmol) and thionyl chloride (~36 mmol).

-

Set up a reflux condenser fitted with a gas trap.

-

Gently heat the mixture to reflux for approximately 20-30 minutes. The reaction is complete when the evolution of gases (HCl and SO₂) ceases.[6]

-

Once the reaction is complete, cool the flask to room temperature and then further cool in an ice bath to below 10 °C. The product, m-toluoyl chloride, is used directly in the next step without isolation.[6]

Part B: Synthesis of N,N-Diethyl-m-toluamide (DEET) [6][8]

-

In a separate Erlenmeyer flask, prepare a cold solution by dissolving diethylamine hydrochloride (~25 mmol) in ~35 mL of 3.0 M aqueous sodium hydroxide, cooled in an ice bath.

-

Transfer the cold m-toluoyl chloride from Part A to an addition funnel.

-

While vigorously stirring the diethylamine solution in the ice bath, add the m-toluoyl chloride dropwise from the addition funnel. The reaction is exothermic, so maintain a slow addition rate to control the temperature.[9]

-

After the addition is complete, continue to stir the mixture vigorously for an additional 10-15 minutes in the ice bath.[8]

Part C: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (e.g., three 10 mL portions).[7]

-

Combine the organic extracts. Wash the combined organic layer sequentially with 10% HCl (2 mL), 10% NaOH (2 mL), and finally with water (2 mL).[8]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent (diethyl ether) by rotary evaporation. The resulting product is crude DEET, which appears as a pale yellow or brown liquid.[8]

-

For higher purity, the product can be purified by vacuum distillation or column chromatography.[5][10] However, for many applications, the crude product is of sufficient purity (>95%).[4]

Quantitative Data Summary

The yield and purity of DEET can vary based on reaction scale and purification methods. The following table summarizes typical results reported in literature.

| Parameter | Value | Conditions / Notes | Source |

| Yield | 88.1% | Laboratory scale (0.275 g starting material), crude product. | [8] |

| Yield | 14.4% | Purified by flash chromatography. | [2] |

| Yield | 95.5 - 97.6% | Industrial scale-up procedure, product obtained without distillation. | [4] |

| Yield | 97.5% | Product purified by vacuum distillation. | [9] |

| Purity | >99% | Purified by silica (B1680970) column or TLC-plate elution, confirmed by ¹H NMR. | [10] |

| IR Spectrum | ~1633 cm⁻¹ | Strong absorption corresponding to the amide C=O stretch. | [8] |

| Appearance | Pale yellow liquid | [5] |

Workflow and Logic Diagram

The following diagram illustrates the complete workflow for the synthesis of DEET.

Caption: Workflow for the two-step, one-pot synthesis of DEET.

Safety and Handling Precautions

-

Personal Protective Equipment (PPE) : Safety goggles, a lab coat, and chemical-resistant gloves are mandatory at all times.

-

Fume Hood : Thionyl chloride and the intermediate m-toluoyl chloride are corrosive and lachrymatory (tear-inducing).[1][6] Diethylamine and diethyl ether are volatile and flammable. All steps of this synthesis must be conducted in a well-ventilated chemical fume hood.

-

Reactivity of Thionyl Chloride : Thionyl chloride reacts violently with water, producing toxic HCl and SO₂ gases.[1] All glassware must be scrupulously dried, and the reagent should be handled with extreme care to avoid contact with moisture.

-

Corrosive Reagents : Sodium hydroxide solutions are highly corrosive and can cause severe skin and eye damage. Handle with care.

References

- 1. benchchem.com [benchchem.com]

- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]

- 6. chemconnections.org [chemconnections.org]

- 7. scribd.com [scribd.com]

- 8. chem.winthrop.edu [chem.winthrop.edu]

- 9. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]

- 10. scribd.com [scribd.com]

Application Note: Interrogation of the MAPK/ERK Signaling Pathway Using the MEK1/2 Inhibitor U0126

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and data for utilizing the selective MEK1/2 inhibitor, U0126, to investigate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathway.

Introduction